molecular formula C5H6F2O3 B067711 2-Oxo-3,3-difluorovaleric acid CAS No. 165544-38-7

2-Oxo-3,3-difluorovaleric acid

Cat. No. B067711
M. Wt: 152.1 g/mol
InChI Key: JGANSDIIBJLPJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-3,3-difluorovaleric acid (DFVA) is a fluorinated organic compound that has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. DFVA is a derivative of valeric acid, which is a naturally occurring fatty acid found in many plants and animals. The unique properties of DFVA, such as its high chemical stability and reactivity, make it a valuable compound for research and development.

Mechanism Of Action

The mechanism of action of 2-Oxo-3,3-difluorovaleric acid is not fully understood, but it is believed to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. 2-Oxo-3,3-difluorovaleric acid has been shown to inhibit the activity of several enzymes involved in viral replication, including thymidine kinase and DNA polymerase. In cancer cells, 2-Oxo-3,3-difluorovaleric acid has been shown to induce apoptosis by activating the caspase cascade and increasing the production of reactive oxygen species.

Biochemical And Physiological Effects

2-Oxo-3,3-difluorovaleric acid has been shown to have several biochemical and physiological effects in vitro. It has been found to increase the production of interferon and cytokines, which play an important role in the immune response to viral infections. 2-Oxo-3,3-difluorovaleric acid has also been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. In addition, 2-Oxo-3,3-difluorovaleric acid has been found to modulate the activity of several signaling pathways, including the MAPK and PI3K/Akt pathways.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Oxo-3,3-difluorovaleric acid is its high chemical stability and reactivity, which make it a valuable compound for research and development. 2-Oxo-3,3-difluorovaleric acid is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of 2-Oxo-3,3-difluorovaleric acid is its toxicity, which can limit its use in certain applications. In addition, 2-Oxo-3,3-difluorovaleric acid can be difficult to handle and store due to its high reactivity.

Future Directions

There are several potential future directions for research on 2-Oxo-3,3-difluorovaleric acid. One area of interest is the development of 2-Oxo-3,3-difluorovaleric acid-based drugs for the treatment of viral infections and cancer. Another area of interest is the use of 2-Oxo-3,3-difluorovaleric acid as a building block for the synthesis of novel materials with unique properties. In addition, further studies are needed to fully understand the mechanism of action of 2-Oxo-3,3-difluorovaleric acid and its potential applications in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 2-Oxo-3,3-difluorovaleric acid is a valuable compound for research and development, with potential applications in medicinal chemistry, materials science, and other fields. 2-Oxo-3,3-difluorovaleric acid has been shown to exhibit antiviral, antibacterial, and anticancer properties in vitro, and its unique properties make it a valuable tool for scientific research. However, further studies are needed to fully understand the mechanism of action of 2-Oxo-3,3-difluorovaleric acid and its potential applications in other fields.

Synthesis Methods

2-Oxo-3,3-difluorovaleric acid can be synthesized through a variety of methods, including oxidation of 2,2-difluoropentanoic acid or hydrolysis of 2-oxo-3,3-difluoropentanenitrile. One of the most common methods for synthesizing 2-Oxo-3,3-difluorovaleric acid is through the reaction of 2,2-difluoropentanoic acid with potassium permanganate in the presence of sulfuric acid. This method yields 2-Oxo-3,3-difluorovaleric acid in high purity and yield.

Scientific Research Applications

2-Oxo-3,3-difluorovaleric acid has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit antiviral, antibacterial, and anticancer properties in vitro. 2-Oxo-3,3-difluorovaleric acid has been found to be particularly effective against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), as well as human cytomegalovirus (HCMV). 2-Oxo-3,3-difluorovaleric acid has also been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia.

properties

CAS RN

165544-38-7

Product Name

2-Oxo-3,3-difluorovaleric acid

Molecular Formula

C5H6F2O3

Molecular Weight

152.1 g/mol

IUPAC Name

3,3-difluoro-2-oxopentanoic acid

InChI

InChI=1S/C5H6F2O3/c1-2-5(6,7)3(8)4(9)10/h2H2,1H3,(H,9,10)

InChI Key

JGANSDIIBJLPJF-UHFFFAOYSA-N

SMILES

CCC(C(=O)C(=O)O)(F)F

Canonical SMILES

CCC(C(=O)C(=O)O)(F)F

synonyms

Pentanoic acid, 3,3-difluoro-2-oxo-

Origin of Product

United States

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